molecular formula C12H23NO4 B13320703 tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate

tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate

Cat. No.: B13320703
M. Wt: 245.32 g/mol
InChI Key: KXWVSUIVBYXHLP-UHFFFAOYSA-N
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Description

tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate (CAS 2228376-52-9) is a high-purity chemical building block with a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol [ citation 1 ]. This tert-butyloxycarbonyl (Boc)-protected morpholine derivative features a secondary 2-hydroxypropan-2-yl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is specifically designed for the synthesis of more complex molecules and is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use [ citation 7 ]. Researchers exploring arginase inhibitors for immuno-oncology may find this compound particularly relevant, as morpholine carboxylate derivatives serve as key intermediates in the development of potent inhibitors like OATD-02, which targets both ARG-1 and ARG-2 enzymes in the tumor microenvironment [ citation 4 ]. Handle with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxypropan-2-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-8-9(13)12(4,5)15/h9,15H,6-8H2,1-5H3

InChI Key

KXWVSUIVBYXHLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(C)(C)O

Origin of Product

United States

Preparation Methods

Silver(I)-Catalyzed Cyclization of Alkynols

Arkivoc (2022) reports a Ag(I)-mediated cyclization strategy for morpholine derivatives:

  • Substrate : Boc-protected alkynols (e.g., tert-butyl (S)-(2-hydroxymethyl)morpholine-4-carboxylate derivatives).
  • Conditions : 20 mol% AgOTf in dichloromethane (DCM) at 0°C for 1–2 hours.
  • Outcome : Forms 2-methylene morpholines, which are hydrogenated to yield the target compound.
    Representative data :
Starting Material Catalyst Time (h) Yield
Boc-alkynol 5a AgOTf 1.5 76%

This method enables stereocontrol, critical for accessing enantiomerically pure products.

Ring-Closing via Sodium Hydride-Mediated Cyclization

A bioRxiv study demonstrates morpholine ring formation using sodium hydride:

  • Procedure :
    • Treat (R)-2-chloro-N-(1-(2-fluorophenyl)-3-hydroxypropan-2-yl)acetamide with NaH in THF at 0°C.
    • Stir for 30 minutes to form a morpholinone intermediate.
    • Reduce with LiAlH₄ to obtain the morpholine core.

      Key metrics :
  • Reaction scale: 5.95 mmol
  • Yield after reduction: 81% (morpholinone) → 95% (morpholine).

This method highlights the utility of hydride reductions for deoxygenation steps.

Chiral Synthesis from Serine Derivatives

A 2022 synthesis from the University of Milan employs L-serine as a chiral pool starting material:

  • Steps :
    • Convert L-serine to tert-butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.
    • Perform nucleophilic ring-opening with propane-1,2-diol under Cs₂CO₃ catalysis.
    • Deprotect using TBAF to yield the target compound.

      Optimized conditions :
Step Reagent Solvent Yield
1 SOCl₂ DCM 89%
2 Cs₂CO₃ Acetone 97%

This route achieves enantiomeric excess >99% via substrate-controlled stereochemistry.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Grignard Addition Scalable, simple workup Requires anhydrous conditions 80–85%
Ag(I)-Catalyzed Cyclization Stereoselective, mild conditions Costly catalyst 70–76%
Sodium Hydride Cyclization Rapid, high yields Sensitive to moisture 81–95%
Chiral Synthesis Enantiopure products Multi-step, lengthy purification 89–97%

Functionalization and Derivatization

Post-synthetic modifications include:

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions targeting its hydroxyl, carbamate, and morpholine moieties:

Reaction Type Reagents/Conditions Product
Oxidation KMnO₄ or CrO₃Ketone/aldehyde
Reduction LiAlH₄ or NaBH₄Alcohol/amine
Substitution Alkyl halides + nucleophilesMorpholine derivatives with modified substituents

Example: The hydroxyl group can be oxidized to a ketone using potassium permanganate, enabling further functionalization.

Reaction Conditions and Mechanistic Insights

Key experimental parameters and mechanistic details include:

  • Refluxing : High-temperature conditions (140–150°C) in solvents like DMF or THF are common for coupling reactions .

  • Base catalysis : Triethylamine or Hunig’s base neutralizes acidic byproducts, stabilizing intermediates .

  • Mechanistic steps : Reactions often involve protonation-deprotonation events, nucleophilic attacks, and rearrangements (e.g., in substitution reactions).

Comparative Analysis of Similar Compounds

Compound Structural Features Key Differences
tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylateHydroxypropan-2-yl at position 2Substitution pattern differs from the target
tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylateHydroxymethyl group instead of hydroxypropan-2-ylReduced branching, altered steric effects

Scientific Research Applications

Scientific Applications of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate

This compound is a chemical compound with the molecular formula C12H23NO4C_{12}H_{23}NO_4. It features a morpholine ring substituted with a tert-butyl group and a hydroxypropan-2-yl group, giving it unique chemical properties that make it useful in scientific research.

Applications

This compound is used in several scientific research fields:

  • Chemistry It serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
  • Medicine It has potential applications in drug development and as a pharmacological tool.
  • Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution The tert-butyl group can be substituted with other functional groups under appropriate conditions using reagents like alkyl halides and nucleophiles.

This compound interacts with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity, while the morpholine ring can interact with enzymes and receptors, modulating their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

This compound has demonstrated potential biological activities:

  • Antioxidant Activity It can scavenge free radicals and reduce oxidative stress, which is linked to diseases such as cancer and neurodegenerative disorders.
  • Enzyme Modulation It interacts with cytochrome P450 enzymes, potentially altering the metabolism of drugs and xenobiotics.
  • Cell Signaling Pathways It can influence cell signaling pathways related to apoptosis and cell proliferation, which may be beneficial in cancer therapy.

Research Findings

  • Cancer Research This compound inhibits the proliferation of certain cancer cell lines in vitro, inducing apoptosis via caspase activation.
  • Metabolic Effects It modulates glucose metabolism and insulin sensitivity in diabetic models, suggesting a therapeutic avenue for metabolic disorders.
  • Neuroprotective Effects It provides neuroprotective effects against oxidative damage in neuronal cells, possibly through its antioxidant properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
This compound 2-hydroxypropan-2-yl C₁₂H₂₁NO₄ (inferred) ~243.3 Hydroxyl, Boc-protected amine N/A
tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate 2-ethoxy-2-oxoethyl C₁₃H₂₃NO₅ 273.33 Ester, Boc-protected amine
tert-Butyl 3-(pyridin-2-ylmethyl)morpholine-4-carboxylate Pyridin-2-ylmethyl C₁₇H₂₆N₂O₂ 290.34 Aromatic heterocycle, Boc-protected amine
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl C₁₀H₁₉NO₄ 217.26 Primary alcohol, Boc-protected amine
tert-Butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate 1,2,4-triazol-3-yl C₁₁H₁₈N₄O₃ 254.29 Heterocyclic amine, Boc-protected amine

Key Observations :

  • Hydroxyl vs.
  • Stability : Hydroxyl-containing derivatives (e.g., ) often require storage at 2–8°C to prevent degradation, whereas esters (e.g., ) may exhibit greater hydrolytic stability.

Physicochemical Properties

Property This compound (Inferred) tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Density (g/cm³) ~1.1–1.2 1.118 ~1.1 (estimated)
Boiling Point (°C) ~300–320 320.7 Not reported
Flash Point (°C) ~150 147.8 Not reported
Solubility Moderate in polar solvents Soluble in diethyl ether, ethanol Soluble in ethyl acetate, THF

Biological Activity

Introduction

tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate, also known by its CAS number 2228376-52-9, is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that are often investigated for their therapeutic effects, particularly in the context of cancer and metabolic diseases.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NO4C_{12}H_{23}NO_4, with a molecular weight of approximately 245.32 g/mol. The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₂H₂₃NO₄
Molecular Weight245.32 g/mol
CAS Number2228376-52-9

Mechanisms of Biological Activity

Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert its effects:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Enzyme Modulation : Morpholine derivatives often interact with cytochrome P450 enzymes, potentially altering the metabolism of drugs and xenobiotics .
  • Cell Signaling Pathways : Some studies suggest that morpholine-based compounds can influence cell signaling pathways related to apoptosis and cell proliferation, which may be beneficial in cancer therapy .

Case Studies and Research Findings

  • Cancer Research : In a study evaluating various morpholine derivatives, this compound was shown to inhibit the proliferation of certain cancer cell lines in vitro. The compound's mechanism was linked to the induction of apoptosis via caspase activation .
  • Metabolic Effects : Another investigation highlighted the compound's potential role in modulating glucose metabolism and insulin sensitivity in diabetic models, suggesting a therapeutic avenue for metabolic disorders .
  • Neuroprotective Effects : Preliminary studies indicated that this morpholine derivative may provide neuroprotective effects against oxidative damage in neuronal cells, possibly through its antioxidant properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

CompoundBiological ActivityReference
tert-butyl 4-hydroxyanisole (BHA)Antioxidant; inhibits carcinogens
(S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylateAnticancer activity; enzyme modulation
tert-butyl morpholine-4-carboxylateModulates metabolic processes

Q & A

Q. What analytical techniques are most effective for characterizing by-products in complex reaction mixtures?

  • Methodological Answer :
  • LC-MS/MS : Identifies low-abundance impurities (e.g., de-Boc products or oxidation by-products).
  • ¹⁹F NMR : Detects fluorinated impurities in analogs, with shifts at δ -74.9 to -156.4 ppm .
  • ATR-IR : Tracks carbonyl group integrity (C=O at ~1703 cm⁻¹) to detect hydrolysis .

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